molecular formula C14H13N3O B12746140 4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one CAS No. 87474-39-3

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one

Cat. No.: B12746140
CAS No.: 87474-39-3
M. Wt: 239.27 g/mol
InChI Key: KIKVXBJXLQLVPR-UHFFFAOYSA-N
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Description

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology This compound is characterized by its unique structure, which includes a diazepine ring fused with a pyridine ring and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted pyridine with a suitable amine and a carbonyl compound. The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required standards for its intended applications .

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into its reduced forms.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives. Substitution reactions can result in a wide range of substituted compounds with different functional groups .

Scientific Research Applications

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-1,3,4,5-tetrahydro-2H-pyrido(2,3-b)(1,4)diazepin-2-one is unique due to its specific structural features and the combination of a diazepine ring with a pyridine ring and a phenyl group. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various scientific research applications .

Properties

CAS No.

87474-39-3

Molecular Formula

C14H13N3O

Molecular Weight

239.27 g/mol

IUPAC Name

4-phenyl-1,3,4,5-tetrahydropyrido[2,3-b][1,4]diazepin-2-one

InChI

InChI=1S/C14H13N3O/c18-13-9-12(10-5-2-1-3-6-10)17-14-11(16-13)7-4-8-15-14/h1-8,12H,9H2,(H,15,17)(H,16,18)

InChI Key

KIKVXBJXLQLVPR-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C(C=CC=N2)NC1=O)C3=CC=CC=C3

Origin of Product

United States

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